Triphenylselenonium chloride

CAS No.: 6158-73-2

Cat. No.: VC1711026

Molecular Formula: C18H15ClSe

Molecular Weight: 345.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6158-73-2 |

|---|---|

| Molecular Formula | C18H15ClSe |

| Molecular Weight | 345.7 g/mol |

| IUPAC Name | triphenylselanium;chloride |

| Standard InChI | InChI=1S/C18H15Se.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

| Standard InChI Key | VYQVAVNKQCPAOF-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Introduction

Chemical Structure and Basic Properties

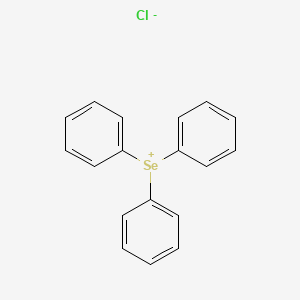

Triphenylselenonium chloride is an organoselenium compound with three phenyl groups attached to a central selenium atom forming a cation, paired with a chloride anion. Its molecular formula can be represented as (C₆H₅)₃Se⁺Cl⁻ or C₁₈H₁₅SeCl.

The compound features a tetrahedral geometry around the selenium atom, with the three phenyl rings arranged to minimize steric hindrance. This arrangement is confirmed through crystallographic studies that have provided detailed structural information about the compound's molecular architecture .

Crystal Structure Analysis

Crystallographic Data

The crystal structure of triphenylselenonium chloride dihydrate has been thoroughly investigated using single-crystal X-ray diffraction techniques. According to crystallographic studies, the compound crystallizes in a monoclinic system with the following parameters :

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a | 12.798(3) Å |

| b | 13.802(1) Å |

| c | 19.933(34) Å |

| β | 90.0(1)° |

| Z | 8 |

The structure determination reveals that triphenylselenonium chloride dihydrate consists of pairs of triphenylselenonium cations that are weakly joined through pairs of bridging chloride ions . This arrangement creates a distinctive structural motif that influences the compound's physical properties.

Hydration State

An important clarification in the research literature concerns the hydration state of triphenylselenonium chloride. Previously reported as anhydrous, more recent studies have confirmed that the compound typically exists as a hydrate, specifically as Ph₃SeCl·H₂O . This hydration affects the crystal packing and intermolecular interactions within the crystal structure.

Related Organoselenium Chemistry

Comparison with Related Compounds

Triphenylselenonium chloride belongs to a broader class of organoselenium compounds that includes structures such as triphenylphosphine selenide ((C₆H₅)₃PSe) . While these compounds share the presence of selenium and aromatic groups, they differ in their bonding patterns and electronic structures.

Triphenylselenonium chloride features a positively charged selenium center bonded to three phenyl groups, whereas triphenylphosphine selenide contains a phosphorus-selenium double bond with three phenyl groups attached to phosphorus . These structural differences result in distinct chemical and physical properties.

X-Ray Diffraction Studies

Historical Research Perspective

Subsequent crystallographic investigations have refined our understanding of the structure, particularly regarding the hydration state and intermolecular interactions . The progression of research demonstrates how advances in X-ray crystallography techniques have enabled increasingly detailed structural analyses of this compound.

Chemical Reactivity

Radical Formation

Some studies have indicated that triphenylselenonium chloride can participate in reactions involving radical formation. For instance, it has been noted that Ph₃SeCl can lead to the formation of radicals under certain conditions . This reactivity could potentially be exploited in organic synthesis and catalysis, though more research is needed to fully understand and utilize these properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume